LogP (Hydrophobicity) Comparison of CAS 55546-22-0 vs. Tripropylene Glycol Mono-n-butyl Ether
The calculated LogP for CAS 55546-22-0 (tripropylene glycol monohexyl ether) is 2.77 . For tripropylene glycol mono-n-butyl ether (analog with a shorter C4 vs. C6 alkyl chain), the LogP is approximately 1.72 . The hexyl-derivative is therefore significantly more hydrophobic, which directly impacts its partitioning behavior and suitability for non-polar environments.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.77 |
| Comparator Or Baseline | Tripropylene glycol mono-n-butyl ether: LogP = 1.72 |
| Quantified Difference | The target compound exhibits a LogP increase of +1.05 units, indicative of a roughly 11-fold higher preference for the octanol phase. |
| Conditions | In silico prediction. Baselines for comparison are calculated values from similar models. |
Why This Matters
This substantial hydrophobicity difference dictates that CAS 55546-22-0 is a more effective solubilizer for non-polar oils and a poorer choice for water-rich systems compared to its shorter-chain butyl analog.
